N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
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Overview
Description
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is an organic compound that belongs to the class of ethylenediamine derivatives This compound is characterized by the presence of a methoxybenzyl group and a pyridinyl group attached to an ethanediamine backbone
Mechanism of Action
Target of Action
The compound N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, also known as N’-[(4-methoxyphenyl)methyl]-N’-pyridin-2-ylethane-1,2-diamine, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets in a specific manner. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects the biochemical pathways related to Alzheimer’s disease. It influences the pathway of amyloid-beta formation by downregulating APP and BACE levels . It also modulates the GSK3β pathway, which is involved in tau phosphorylation . These changes in the biochemical pathways lead to a reduction in the formation of amyloid-beta plaques and neurofibrillary tangles, the two main features of Alzheimer’s disease pathophysiology .
Result of Action
The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s disease. It prevents the formation of amyloid-beta plaques by downregulating APP and BACE levels . It also reduces the levels of phosphorylated forms of tau, thereby preventing the formation of neurofibrillary tangles . These effects contribute to the compound’s potential as a therapeutic strategy against Alzheimer’s disease .
Action Environment
It’s known that factors such as oxidative stress and inflammation can influence the pathophysiology of alzheimer’s disease and potentially the efficacy of treatments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine typically involves the reaction of 4-methoxybenzyl chloride with 2-pyridinyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the pyridinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
- N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine shares similarities with other ethylenediamine derivatives, such as N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-propanediamine and N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-butanediamine.
Uniqueness:
- The presence of the methoxybenzyl and pyridinyl groups in this compound imparts unique chemical properties, such as enhanced stability and specific binding affinity to metal ions. These properties distinguish it from other similar compounds and make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPCYUUEHZGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403417 |
Source
|
Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109912-28-9 |
Source
|
Record name | N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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